BCRP/ABCG2 Inhibitory Activity: Target Compound vs. Reference Inhibitor Ko143
3-Bromo-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide inhibited human BCRP expressed in MDCK2 cells with an IC50 of 1730 nM, as measured by Hoechst 33342 accumulation fluorescence assay [1]. The well-established reference BCRP inhibitor Ko143 achieves an IC50 of 26 nM in comparable cellular assays [2]. While the target compound is less potent than Ko143, its measured activity provides a quantitative baseline for its use as a BCRP inhibitor scaffold, and its distinct indole-2-carboxamide chemotype offers a different structural starting point for medicinal chemistry optimization compared to the fumitremorgin C-derived Ko143 [3]. This is a cross-study comparison, as direct head-to-head data with Ko143 in the same assay is not available in the sourced literature.
| Evidence Dimension | BCRP (ABCG2) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1730 nM (1.73 μM) |
| Comparator Or Baseline | Ko143 (reference BCRP inhibitor): IC50 = 26 nM |
| Quantified Difference | Target compound is ~66.5-fold less potent than Ko143 |
| Conditions | Target: MDCK2 cells expressing human BCRP, Hoechst 33342 accumulation, 30 min preincubation (Juvale et al., 2013). Ko143: comparable cellular BCRP inhibition assays (various sources). |
Why This Matters
The quantified BCRP IC50 value (1730 nM) provides the first critical filter for selecting this compound in multidrug resistance reversal studies and differentiates it from uninhibited controls, though users seeking high-potency BCRP inhibition would need to consider Ko143 or further optimized indole-2-carboxamide derivatives.
- [1] Juvale, K., Gallus, J., & Wiese, M. (2013). Investigation of quinazolines as inhibitors of breast cancer resistance protein (ABCG2). Bioorganic & Medicinal Chemistry, 21(24), 7858-7873. doi:10.1016/j.bmc.2013.10.007. Data for CHEMBL3096293 retrieved from BindingDB. View Source
- [2] Allen, J. D., van Loevezijn, A., Lakhai, J. M., van der Valk, M., van Tellingen, O., Reid, G., ... & Schinkel, A. H. (2002). Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C. Molecular Cancer Therapeutics, 1(6), 417-425. View Source
- [3] Bauer, S., Ochoa Puentes, C., Sun, Q., Bause, M., Bernhardt, G., König, B., & Buschauer, A. (2013). Quinoline Carboxamide-Type ABCG2 Modulators: Indole and Quinoline Moieties as Anilide Replacements. ChemMedChem, 8(11), 1773-1778. doi:10.1002/cmdc.201300319 View Source
